molecular formula C6H15ClN2O B12443935 trans-2-Hydrazinylcyclohexanol hydrochloride

trans-2-Hydrazinylcyclohexanol hydrochloride

Cat. No.: B12443935
M. Wt: 166.65 g/mol
InChI Key: IOPQZDZXPXYHRL-UHFFFAOYSA-N
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Description

trans-2-Hydrazinylcyclohexanol hydrochloride is a cyclohexanol derivative featuring a hydrazinyl (-NH-NH₂) group at the trans-2 position and a hydroxyl (-OH) group on the cyclohexane ring, with hydrochloride salt formation enhancing its stability and solubility. These compounds are typically utilized as intermediates in organic synthesis, chiral building blocks in medicinal chemistry, or ligands in catalysis.

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

2-hydrazinylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H

InChI Key

IOPQZDZXPXYHRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hydrazinylcyclohexanol hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to the desired hydrazinyl compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: trans-2-Hydrazinylcyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexylamine or other amine derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Hydrazinylcyclohexanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a ligand or inhibitor in biochemical assays, providing insights into the function of biological macromolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-2-Hydrazinylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Characteristics References
trans-2-Aminocyclohexanol hydrochloride -NH₂ (trans-2), -OH (cyclohexanol) C₆H₁₂ClNO₂ 165.66 (calc.) Chiral building block; used in enantioselective synthesis.
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride -NH₂ (trans-4), -CH₂COOH (acetic acid) C₈H₁₄ClNO₂ 191.66 (calc.) Combines amino and carboxylic acid groups for peptide-like applications.
trans-2-Hydroxymethyl-1-cyclohexylamine hydrochloride -NH₂ (trans-1), -CH₂OH (hydroxymethyl) C₇H₁₄ClNO 165.66 Dual functionalization enhances solubility and reactivity in crosslinking agents.
trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride -NH₂ (trans-2), -OH, -F₂ (5,5-difluoro) C₆H₁₂ClF₂NO 211.62 Fluorine substitution improves metabolic stability and bioavailability.
trans-2-Aminocyclopentanol hydrochloride -NH₂ (trans-2), -OH (cyclopentanol) C₅H₁₀ClNO 135.59 (calc.) Smaller ring size alters steric and electronic properties for niche applications.
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride -N(CH₃)₂ (aminomethyl), -CO (ketone) C₉H₁₈ClNO 203.70 (calc.) Ketone group enables participation in condensation reactions.

Physicochemical and Pharmacological Properties

  • Solubility and Stability: The presence of hydroxyl (-OH) or carboxylic acid (-COOH) groups (e.g., trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride) enhances water solubility compared to non-polar analogs like cyclohexanone derivatives . Fluorinated derivatives (e.g., trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride) exhibit increased lipophilicity and resistance to enzymatic degradation, making them favorable in drug design .
  • Chirality and Stereochemical Impact: trans-2-Aminocyclohexanol hydrochloride’s (1R,2R) configuration () is critical for its role in synthesizing enantiopure pharmaceuticals, such as β-blockers or antiviral agents .
  • Toxicological Data: Limited toxicology studies are noted for compounds like Thiophene fentanyl hydrochloride () and 2-fluoro Deschloroketamine hydrochloride (), emphasizing the need for cautious handling in research settings .

Biological Activity

Trans-2-Hydrazinylcyclohexanol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Studies have indicated that trans-2-Hydrazinylcyclohexanol exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Anticancer Activity

Research has also demonstrated the compound's potential as an anticancer agent. In vitro studies revealed that trans-2-Hydrazinylcyclohexanol induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The apoptosis mechanism involves the activation of caspase pathways.

Case Study: Apoptosis Induction in HeLa Cells
A study conducted on HeLa cells treated with varying concentrations of trans-2-Hydrazinylcyclohexanol showed a dose-dependent increase in apoptotic cells, measured by flow cytometry.

Concentration (µM) % Apoptosis
1020
2535
5060

Neuroprotective Effects

Trans-2-Hydrazinylcyclohexanol has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and reduce neuroinflammation, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Mechanism of Action:

  • Reduction of Reactive Oxygen Species (ROS): The compound scavenges free radicals.
  • Inhibition of Pro-inflammatory Cytokines: It downregulates TNF-alpha and IL-6 production.

Pharmacokinetics

Pharmacokinetic studies indicate that trans-2-Hydrazinylcyclohexanol is well absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. The half-life is approximately 4 hours, allowing for effective dosing schedules.

Toxicology

Toxicological assessments reveal a favorable safety profile at therapeutic doses; however, high doses may lead to hepatotoxicity. Continuous monitoring during clinical trials is recommended to assess liver function.

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